Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate
Overview
Description
Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with ethyl bromoacetate to form ethyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is further reacted with 5-amino-1,2-oxazole-3-carboxylic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate involves its interaction with specific molecular targets. The oxazole ring and ester functional groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,6-dimethylphenoxy)acetate
- 2-(2,6-Dimethylphenoxy)ethyl acetate
Uniqueness
Ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-methylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-23-16(21)10-20(4)18(22)15-9-14(25-19-15)11-24-17-12(2)7-6-8-13(17)3/h6-9H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYEUTUZGIMMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=NOC(=C1)COC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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